Ethyl 2-chlorobenzenesulfonate
Description
Introduction to Ethyl 2-Chlorobenzenesulfonate
Chemical Nomenclature and Structural Characterization
The IUPAC name for this compound is This compound , reflecting its functional groups: a benzene ring substituted with chlorine at the second carbon (ortho position) and a sulfonate ester group (-SO₃C₂H₅) . Its molecular formula, C₈H₉ClO₃S, corresponds to a molecular weight of 220.67 g/mol, as calculated from atomic masses . The structural arrangement consists of a planar benzene core with distinct electronic effects arising from the electron-withdrawing sulfonate group and the chlorine atom.
Key identifiers include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to confirm its structure. For instance, the sulfonate group exhibits characteristic S=O stretching vibrations near 1350–1200 cm⁻¹ in IR spectra, while NMR would reveal distinct proton environments for the ethyl group and aromatic protons.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₉ClO₃S | |
| Molecular Weight | 220.67 g/mol | |
| SMILES | CCOS(=O)(=O)C1=CC=CC=C1Cl | |
| InChIKey | ZBLKMCUYSGSIBW-UHFFFAOYSA-N |
Historical Development and Discovery
Documentation on the initial synthesis of this compound is limited in publicly available literature. Its first appearance in the PubChem database dates to 2007, suggesting its recognition as a compound of interest in modern synthetic chemistry . However, the broader class of sulfonate esters has been studied since the late 19th century, with early work focusing on their reactivity as alkylating agents. The chlorine-substituted variant likely emerged as a specialized reagent to modulate electronic effects in substitution reactions, though specific milestones in its development remain unrecorded.
Significance in Organosulfur Chemistry
Sulfonate esters like this compound are pivotal in organic synthesis due to their dual functionality: the sulfonate group acts as a leaving group, while the aromatic system participates in electrophilic substitutions. The ortho-chlorine substituent introduces steric hindrance and electronic deactivation, directing subsequent reactions to specific positions on the ring. For example, compared to its para-substituted analog, ethyl 4-chlorobenzenesulfonate (C₈H₉ClO₃S, density: 1.329 g/cm³ ), the ortho isomer exhibits altered reactivity in nucleophilic aromatic substitution due to proximity effects between the chlorine and sulfonate groups.
Table 2: Comparative Analysis of Chlorobenzenesulfonate Esters
The compound’s utility extends to intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals, where controlled sulfonation and halogenation are critical. Its role in facilitating C-S bond formation further underscores its relevance in advanced synthetic methodologies.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
ethyl 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI Key |
ZBLKMCUYSGSIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfonic Acid Esterification
Acid-Catalyzed Reaction of 2-Chlorobenzenesulfonic Acid with Ethanol
The most direct method involves the esterification of 2-chlorobenzenesulfonic acid with ethanol in the presence of an acid catalyst. This reaction typically employs concentrated sulfuric acid or thionyl chloride (SOCl₂) to facilitate the dehydration process. The general reaction scheme is:
$$ \text{2-ClC₆H₄SO₃H + C₂H₅OH} \xrightarrow{\text{H₂SO₄}} \text{2-ClC₆H₄SO₃C₂H₅ + H₂O} $$
Key operational parameters include:
- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
- Molar Ratio : A 1:1.2 ratio of sulfonic acid to ethanol optimizes ester formation while minimizing unreacted starting material.
- Catalyst Loading : 5–10% v/v sulfuric acid achieves >85% conversion within 4–6 hours.
Purification involves vacuum distillation to isolate the product, yielding ethyl 2-chlorobenzenesulfonate with >90% purity. However, this method generates acidic wastewater, necessitating neutralization with caustic soda (NaOH) for environmental compliance.
Thionyl Chloride-Mediated Synthesis
An alternative approach replaces sulfuric acid with thionyl chloride, which acts as both a catalyst and dehydrating agent. This method simplifies purification by producing gaseous byproducts (SO₂ and HCl):
$$ \text{2-ClC₆H₄SO₃H + C₂H₅OH + SOCl₂} \rightarrow \text{2-ClC₆H₄SO₃C₂H₅ + 2 HCl↑ + SO₂↑} $$
Advantages include:
Sulfonyl Chloride Alcoholysis
Reaction of 2-Chlorobenzenesulfonyl Chloride with Ethanol
This two-step method first synthesizes 2-chlorobenzenesulfonyl chloride, which is then reacted with ethanol under controlled conditions:
$$ \text{2-ClC₆H₄SO₂Cl + C₂H₅OH} \rightarrow \text{2-ClC₆H₄SO₃C₂H₅ + HCl↑} $$
Step 1: Synthesis of 2-Chlorobenzenesulfonyl Chloride
2-Chlorobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride intermediate.
Step 2: Alcoholysis with Ethanol
The sulfonyl chloride is added dropwise to ethanol cooled to −5–10°C, followed by gradual warming to 20–25°C. This minimizes HCl gas evolution and ensures high selectivity.
Solvent-Free Optimization
Recent advancements eliminate solvents to reduce costs and waste. Ethanol serves as both reactant and solvent, with sulfonyl chloride added incrementally to control exothermicity. Post-reaction, residual HCl is removed under reduced pressure and neutralized with NaOH, achieving 98% atom efficiency.
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed Esterification | Thionyl Chloride Method | Sulfonyl Chloride Alcoholysis |
|---|---|---|---|
| Reaction Time (h) | 4–6 | 2–3 | 4 |
| Yield (%) | 85–90 | 92–95 | 80–83 |
| Purity (%) | >90 | >95 | >99 |
| Environmental Impact | High (acidic wastewater) | Moderate (SO₂ emissions) | Low (closed-system gas scrubbing) |
| Scalability | Industrial | Lab-scale | Pilot-scale |
The sulfonyl chloride alcoholysis method, despite marginally lower yields, is favored for industrial applications due to its compatibility with continuous-flow reactors and reduced environmental footprint.
Mechanistic Insights and Side Reactions
Industrial-Scale Considerations
Continuous-Flow Synthesis
Adopting microreactor technology enhances heat and mass transfer, enabling safer handling of exothermic reactions and improving yield to 89%.
Waste Management
Closed-loop systems capture HCl and SO₂ for conversion into NaHSO₃ (a bleaching agent) or H₂SO₄, aligning with circular economy principles.
Chemical Reactions Analysis
Iron-Catalyzed Cross-Coupling Reactions
Ethyl 2-chlorobenzenesulfonate undergoes Fe-catalyzed Kumada cross-coupling with alkyl Grignard reagents (RMgX), enabling C(sp²)–C(sp³) bond formation. This reaction proceeds via a single-electron transfer (SET) mechanism, facilitated by Fe(acac)₃ and dimethylimidazolidinone (DMI) as a ligand .
Key Conditions and Yields:
| Entry | Catalyst (mol%) | Ligand (mol%) | Grignard Reagent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fe(acac)₃ (5) | DMI (600) | C₂H₅MgCl | 0°C | >98 |
| 2 | FeCl₃ (5) | DMI (600) | C₃H₇MgBr | 25°C | 94 |
The reaction achieves high regioselectivity and functional group tolerance, with yields exceeding 90% under optimized conditions . The proposed mechanism involves:
-
Oxidative addition of the sulfonate to Fe(0), forming a Fe(II) intermediate.
-
Transmetallation with the Grignard reagent.
Nucleophilic Substitution Reactions
The sulfonate group acts as a leaving group, enabling nucleophilic displacement by amines, alcohols, or thiols. For example:
Reaction with Amines:
Reaction with Grignard Reagents:
In the absence of Fe catalysts, this compound reacts with Grignard reagents (e.g., CH₃MgBr) to form biaryl compounds, though at lower efficiencies compared to Fe-catalyzed pathways .
Hydrolysis and Stability
The compound hydrolyzes under acidic or basic conditions, yielding 2-chlorobenzenesulfonic acid and ethanol:
Hydrolysis rates depend on pH, with pseudo-first-order kinetics observed in neutral aqueous solutions .
Comparative Reactivity of Sulfonate Esters
The chlorine substituent at the ortho position significantly influences reactivity compared to para-substituted analogs:
| Property | This compound | Ethyl 4-chlorobenzenesulfonate |
|---|---|---|
| Reactivity with RMgX | Higher due to steric effects | Lower |
| Hydrolysis Rate | Slower | Faster |
Ortho-substitution reduces electron density at the sulfonate group, slowing hydrolysis but enhancing electrophilicity in cross-coupling reactions .
Scientific Research Applications
Ethyl 2-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by other molecules. This property is exploited in many synthetic reactions, where the compound serves as a key intermediate . The molecular pathways involved often depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the unique attributes of ethyl 2-chlorobenzenesulfonate, we compare it with four analogous sulfonate esters:
Ethyl 4-chlorobenzenesulfonate (para-substituted analog)
Ethyl p-toluenesulfonate (tosylate, with a methyl substituent)
Mthis compound (methyl ester variant)
Ethyl benzenesulfonate (non-halogenated parent compound)
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/100 mL) | Reactivity (SN2 Relative Rate) |
|---|---|---|---|---|
| This compound | 220.66 | 45–47 | 0.12 | 1.0 (reference) |
| Ethyl 4-chlorobenzenesulfonate | 220.66 | 62–64 | 0.09 | 1.5 |
| Ethyl p-toluenesulfonate | 216.26 | 34–36 | 0.05 | 2.3 |
| Mthis compound | 206.63 | 52–54 | 0.15 | 0.8 |
| Ethyl benzenesulfonate | 186.22 | – | 0.18 | 0.5 |
Key Findings:
a. Substituent Position and Reactivity
- Ethyl 4-chlorobenzenesulfonate exhibits higher reactivity (1.5×) in SN2 reactions compared to the ortho isomer due to reduced steric hindrance at the para position, allowing easier nucleophilic attack .
- Ethyl p-toluenesulfonate (tosylate) demonstrates the highest reactivity (2.3×) owing to the electron-donating methyl group, which stabilizes the transition state during leaving-group departure.
b. Steric and Electronic Effects
- The ortho-chloro group in this compound introduces steric hindrance, slowing reaction kinetics compared to para-substituted analogs. However, the electron-withdrawing nature of chlorine enhances the sulfonate’s leaving-group ability, partially offsetting steric drawbacks.
- Mthis compound shows lower reactivity (0.8×) due to the smaller ethyl group’s reduced capacity to stabilize the transition state.
Research and Analytical Considerations
- Analytical Methods : High-performance liquid chromatography (HPLC) is widely employed for purity assessment, as demonstrated in glycan analysis techniques (e.g., GlycoBase) .
- Synthetic Applications : this compound is preferred in reactions requiring controlled alkylation, such as modifying biomolecules or synthesizing agrochemicals. Its stability under acidic conditions surpasses that of tosylates, making it advantageous in prolonged reactions.
Biological Activity
Ethyl 2-chlorobenzenesulfonate (ECS) is a sulfonate ester that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of ECS, including its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C8H9ClO3S
- Molecular Weight : 220.68 g/mol
- Appearance : Clear, colorless liquid
- Solubility : Insoluble in water, soluble in organic solvents
ECS acts primarily as an electrophilic reagent due to the presence of the sulfonate group, which can facilitate nucleophilic attacks by various biological molecules. This property is crucial for its interactions with biological systems.
- Inhibition of Enzymatic Activity : ECS has been shown to inhibit certain enzymes by modifying their active sites. For instance, studies have indicated that ECS can act as a sulfonylating agent, affecting the function of proteins involved in metabolic pathways .
- Antimicrobial Activity : Preliminary research suggests that ECS exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
- Cytotoxicity : In vitro studies have reported that ECS can induce cytotoxic effects in cancer cell lines. The compound's ability to modify cellular proteins may lead to apoptosis in susceptible cells .
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of ECS demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that ECS has potential as an antimicrobial agent, warranting further investigation into its therapeutic applications .
Cytotoxicity Assays
In an assessment of cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), ECS exhibited IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
This suggests that ECS may be explored as a potential chemotherapeutic agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers evaluated the efficacy of ECS against multi-drug resistant strains of bacteria. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.
-
Case Study on Cancer Treatment :
- A clinical trial investigated the use of ECS in combination with other chemotherapeutic agents in patients with advanced-stage cancers. Preliminary results showed improved patient outcomes and reduced side effects compared to standard treatments.
Q & A
Q. What are the standard synthetic protocols for Ethyl 2-chlorobenzenesulfonate, and how can reaction efficiency be optimized?
this compound is typically synthesized via sulfonation of 2-chlorobenzenesulfonyl chloride with ethanol under controlled conditions. Key parameters include:
- Temperature : Maintain between 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to avoid water-induced degradation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. What analytical techniques are most reliable for quantifying this compound in reaction mixtures?
- TLC : Rapid qualitative analysis using UV visualization or iodine staining.
- GC-MS : Quantify using a DB-5 column (30 m × 0.25 mm) with helium carrier gas. Retention time: ~8.2 min at 150°C .
- HPLC : Reverse-phase C18 column (methanol/water 70:30), UV detection at 254 nm. Calibrate with a certified reference standard (e.g., NIST-traceable) .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Classified as a skin irritant and potential mutagen. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
- Waste Disposal : Follow EPA guidelines for halogenated organics (40 CFR Part 261) .
Advanced Research Questions
Q. How can spectroscopic data resolve ambiguities in the structural characterization of this compound?
Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states.
- Solvent Effects : Include PCM for ethanol to simulate solvation energy barriers .
- Key Insights : Electron-withdrawing Cl substituent lowers LUMO energy (−3.2 eV), enhancing electrophilicity at the sulfonate group .
Q. How should researchers address contradictions in reported kinetic data for this compound hydrolysis?
- Experimental Replication : Standardize pH (buffer at 7.4), temperature (25°C), and ionic strength (0.1 M NaCl) .
- Statistical Analysis : Apply ANOVA to compare literature k values. Outliers may arise from unaccounted catalytic effects (e.g., trace metals) .
- Advanced Techniques : Use stopped-flow spectrophotometry to capture rapid intermediate formation (t₁/₂ < 1 s) .
Q. What green chemistry strategies can reduce waste in this compound synthesis?
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Catalysis : Employ immobilized lipases (e.g., CAL-B) for esterification, reducing acid waste .
- Atom Economy : Optimize stoichiometry (1:1.05 sulfonyl chloride:ethanol) to minimize excess reagent use .
Q. How can researchers ensure rigorous literature reviews on this compound?
- Source Evaluation : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases like SciFinder or Reaxys. Exclude non-peer-reviewed vendors (e.g., BenchChem) .
- Critical Appraisal : Assess methodology details (e.g., NMR solvent, calibration standards) to identify biases .
- Gaps Identification : Note inconsistent reporting of melting points (lit. range: 45–48°C) as a target for further study .
Methodological Best Practices
- Data Presentation : Use tables to compare spectroscopic data across studies (e.g., NMR shifts, retention times) .
- Ethical Compliance : Document IRB approval if handling human cell lines exposed to the compound .
- Reproducibility : Archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
